molecular formula C9H17ClFNO2 B8115391 Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride

Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride

Cat. No.: B8115391
M. Wt: 225.69 g/mol
InChI Key: ZDZTXBACZVIZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride is a fluorinated cyclohexane derivative featuring an ethyl ester group, an amino substituent at the 4-position, and a fluorine atom at the 1-position, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

IUPAC Name

ethyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)9(10)5-3-7(11)4-6-9;/h7H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZTXBACZVIZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride is a compound of interest due to its unique structural and chemical properties, which influence its biological activity. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Molecular Structure and Composition

PropertyValue
Molecular FormulaC8H14ClFNO2
Molecular Weight195.66 g/mol
IUPAC NameThis compound
CAS Number2682114-35-6

The presence of fluorine in the structure is significant as it can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

This compound interacts with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom may influence binding affinity and selectivity due to its electronegativity. This compound is hypothesized to affect various signaling pathways, potentially leading to pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to ethyl 4-amino-1-fluorocyclohexane-1-carboxylate exhibit a range of pharmacological activities:

  • Antiinflammatory Effects : Compounds in this class may inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. Inhibition of COX-2 specifically is associated with reduced inflammation without the gastrointestinal side effects linked to COX-1 inhibition .
  • Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

  • Inhibition of Cyclooxygenases : A study on structurally related compounds demonstrated significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. The mechanism involved direct binding to the active site of COX enzymes, showcasing potential therapeutic applications in pain management .
  • Neurotransmitter Modulation : Research on analogs indicated that these compounds could influence serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety reduction .

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of ethyl 4-amino-1-fluorocyclohexane-1-carboxylate. These studies highlight:

  • Synthesis Techniques : Efficient synthetic routes have been developed, allowing for the production of high-purity compounds suitable for biological testing .
  • Biological Assays : In vitro assays have shown that these compounds can effectively modulate receptor activity at nanomolar concentrations, indicating strong biological activity .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride
  • Molecular Formula : C₉H₁₇ClFNO₂
  • Molecular Weight : 225.69 g/mol
  • CAS Number : 2682114-35-6

The compound features a cyclohexane ring with an amino group and a fluorine atom, which are critical for its biological activity. The presence of the fluorine atom can enhance metabolic stability and modulate the compound's interaction with biological targets.

CNS Drug Development

This compound has been investigated for its potential as a ligand for serotonin receptors, particularly the 5-HT₁A receptor, which plays a crucial role in mood regulation and anxiety. Studies have shown that analogs of this compound can exhibit high affinity for these receptors, making them suitable candidates for developing antidepressants or anxiolytics .

Radiolabeling for Imaging

The compound's structure allows for modifications that facilitate radiolabeling, which is essential for positron emission tomography (PET) imaging. For instance, derivatives of ethyl 4-amino-1-fluorocyclohexane can be synthesized to incorporate radioisotopes like fluorine-18, enhancing their utility in neuroimaging studies aimed at understanding various CNS disorders .

Synthesis of Related Compounds

Research has demonstrated that ethyl 4-amino-1-fluorocyclohexane can serve as a precursor for synthesizing other biologically active compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for creating new therapeutic agents .

Case Studies

StudyFocusFindings
Kennedy et al. (2004)CNS FunctionsIdentified potential of fluorinated cyclohexane derivatives in targeting serotonin receptors .
Saigal et al. (2013)PET ImagingDeveloped radiolabeled analogs showing improved binding affinity and pharmacokinetics compared to non-fluorinated counterparts .
Billard et al. (2014)Pharmacological EvaluationEvaluated stability and efficacy of various Mefway analogs, highlighting the importance of structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride (CAS 1374654-48-4)

This analog differs only in the ester group (methyl instead of ethyl). However, the reduced alkyl chain length may also decrease membrane permeability in biological systems. The hydrochloride salt ensures ionic character, enhancing water solubility relative to the free base .

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)

This compound replaces the cyclohexane ring with a 2-oxabicyclo[2.1.1]hexane system, introducing an oxygen atom into the bicyclic framework. The strained bicyclic structure could confer conformational rigidity, making it advantageous for targeting specific protein binding pockets. However, ring strain might also affect synthetic accessibility and stability .

General Trends in Hydrochloride Salts

Hydrochloride salts of amine-containing compounds, such as dosulepin hydrochloride and chlorphenoxamine hydrochloride (–4), exhibit improved water solubility compared to their free bases. However, ester-containing hydrochlorides like the target compound may display reduced solubility in aqueous media due to the hydrophobic ester moiety. This balance between ionic and nonpolar groups dictates their pharmaceutical applicability .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Trends (Theoretical)
This compound Not specified C₉H₁₅ClFNO₂ 223.45 Ethyl ester, fluorine at 1-position, cyclohexane Moderate water solubility (hydrochloride), higher organic solubility
Mthis compound 1374654-48-4 C₈H₁₃ClFNO₂ 209.45 Methyl ester, otherwise identical to ethyl analog Higher water solubility vs. ethyl analog
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 C₈H₁₄ClNO₃ 207.45 Oxygen-containing bicyclic ring, ethyl ester Enhanced solubility due to oxygen, possible stability concerns

Research Findings and Discussion

Impact of Ester Group

  • Ethyl vs. Methyl : The ethyl ester increases lipophilicity (higher logP) compared to the methyl analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility. This trade-off is critical in drug design .
  • Hydrochloride Salt: Both compounds benefit from the hydrochloride salt’s ionic character, improving solubility in polar solvents like water or methanol. However, ester hydrophobicity limits this effect compared to purely ionic drugs .

Structural Modifications

  • This is a common strategy in medicinal chemistry to enhance drug half-life .
  • Bicyclic vs. Monocyclic Systems: The 2-oxabicyclo analog’s oxygen atom introduces polarity, which could improve solubility, but the strained ring may complicate synthesis and storage stability. Such systems are often explored for niche applications in enzyme inhibition .

Stability Considerations

Hydrochloride salts are generally stable under acidic conditions but may hydrolyze in basic environments. Ester groups are prone to enzymatic or hydrolytic degradation, suggesting that the target compound and its analogs require formulation at controlled pH .

Preparation Methods

Fluorination-Amination-Esterification Sequence

Critical Analysis of Reaction Conditions

Fluorination Agents

Fluorinating AgentTemperature (°C)SolventYield (%)Purity (%)
DAST0–25Dichloromethane5895
BAST20–35THF5293
Selectfluor®25–40Acetonitrile4590

Source:

DAST offers superior yields but requires strict temperature control to prevent decomposition. BAST improves safety profiles but necessitates longer reaction times. Selectfluor® is water-soluble, enabling aqueous workups but with moderate efficiency.

Catalytic Hydrogenation

Hydrogenation of intermediates (e.g., 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene) uses 5% Pd/C at 1–3 MPa H₂. Ethanol is preferred over methanol due to reduced catalyst poisoning.

Optimized Conditions :

  • Pressure: 2 MPa

  • Temperature: 25°C

  • Yield: 89%.

Esterification Techniques

Esterification with ethyl chloroformate achieves >90% conversion when using:

  • Base : Triethylamine (3 equiv.)

  • Solvent : Dry THF

  • Temperature : 0°C (slow addition to minimize exothermic side reactions).

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Fluorination at C1 competes with C2/C3 substitution. Strategies to enhance selectivity:

  • Steric Hindrance : Bulky bases (e.g., DBU) favor C1 fluorination by blocking alternative sites.

  • Low Temperatures : Slow addition of DAST at 0°C reduces kinetic byproducts.

Amination Side Reactions

Unprotected amines may undergo over-alkylation. Solutions include:

  • Protecting Groups : Boc or Fmoc groups during fluorination.

  • Reductive Amination : Sodium cyanoborohydride selectively reduces imines without affecting esters.

Industrial-Scale Considerations

Cost Analysis

StepCost DriverOptimization Strategy
FluorinationDAST price (~$500/g)Substitute with BAST (~$300/g).
HydrogenationPd/C catalyst reuseImplement catalyst recycling loops.
Salt FormationHCl usageUse gaseous HCl to reduce waste.

Environmental Impact

  • Waste Streams : Fluorination generates HF byproducts. Neutralization with Ca(OH)₂ reduces toxicity.

  • Solvent Recovery : THF and ethanol are distilled and reused, cutting costs by 20%.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride?

The compound can be synthesized via Michael addition reactions , a method widely used for cyclohexenone derivatives. For example, ethyl acetoacetate reacts with fluorophenyl chalcones under alkaline conditions (e.g., 10% NaOH in ethanol) followed by refluxing and purification . Key steps include:

  • Reagent selection : Ethyl acetoacetate as the nucleophile.
  • Reaction optimization : Temperature control (reflux at ~78°C) and reaction time (8–12 hours).
  • Workup : Acidification to precipitate intermediates, followed by recrystallization.
    Yield and purity depend on stoichiometric ratios and solvent choice.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to analyze:

  • Puckering parameters : For cyclohexane rings (e.g., envelope, half-chair conformations) .
  • Disorder modeling : Occupancy ratios for disordered atoms (e.g., 68.4:31.6 split in asymmetric units) .
  • Intermolecular interactions : Weak hydrogen bonds (C–H···O) stabilize packing .

Q. What analytical methods ensure purity and identity in research settings?

  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification using reference standards (e.g., Cayman Chemical’s protocols) .
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., fluorine at C1, ethyl ester at carboxylate) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., MF: C₁₄H₁₈FNO·HCl, FW: 271.8) .

Advanced Research Questions

Q. How can stereochemical contradictions in crystallographic data be resolved?

Discrepancies in cyclohexane ring conformations (e.g., envelope vs. screw-boat) require:

  • Multi-model refinement : SHELXL’s disorder modeling for overlapping atomic positions .
  • Statistical validation : Agreement factors (R-values) and electron density maps to assess occupancy plausibility .
  • Comparative analysis : Cross-referencing with related structures (e.g., fluorophenyl analogs) to identify trends .

Q. What strategies optimize synthesis yield while minimizing impurities?

  • Byproduct profiling : Use HPLC-MS to identify impurities (e.g., unreacted chalcones or ester hydrolysis products) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity vs. ethanol .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective fluorination or amine protection .

Q. How can computational methods predict biological activity for this compound?

  • Docking studies : Simulate binding to NMDA receptors (arylcyclohexylamine analogs show affinity) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with pharmacokinetic properties .
  • ADMET profiling : Predict metabolic stability using software like Schrödinger’s QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.